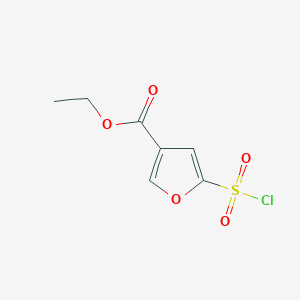
Pyrazine-2,6-dicarboxylic Acid
Übersicht
Beschreibung
Pyrazine-2,6-dicarboxylic acid is a compound with the molecular weight of 168.11 . It is also known by its IUPAC name 2,6-pyrazinedicarboxylic acid .
Synthesis Analysis
Cocrystals of pyrazine with dicarboxylic acids were synthesized by mechanochemical methods . The synthesis and characterization of polymeric coordination complexes of Co (II) and Ni (II) ions with pyrazine-2,3-dicarboxylic acid and 1-vinylimidazole were also reported .Molecular Structure Analysis
The molecular structure of Pyrazine-2,6-dicarboxylic Acid consists of 16 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Pyrazine-2,6-dicarboxylic Acid undergoes various chemical reactions. For instance, it has been used in the synthesis of polymeric coordination complexes of Co (II) and Ni (II) ions . It also reacts with halogenated acids to form pyrazinium salt .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Pyrazine-2,6-dicarboxylic acid exhibits unique crystal structures, critical in understanding molecular interactions and design in chemistry. For instance, Ptasiewicz-Bąk and Leciejewicz (2003) explored its crystallization in the monoclinic system, revealing a structure composed of planar layers interconnected by hydrogen bonds. This study highlights its potential in crystal engineering and materials science (Ptasiewicz‐bąk & Leciejewicz, 2003).
Coordination Polymers and Complexes
Pyrazine-2,6-dicarboxylic acid plays a crucial role in forming coordination polymers and complexes, which are valuable in materials science and catalysis. Yigit et al. (2006) demonstrated its ability to generate linear coordination polymers, highlighting its utility in constructing novel molecular architectures (Yigit et al., 2006).
Luminescence Studies
The compound is significant in luminescence studies. Moore (2012) reported on the luminescence properties of Eu(III) complexes with pyrazine-2,6-dicarboxylic acid, providing insights into the field of photophysics and materials science (Moore, 2012).
Supramolecular Synthons
Vishweshwar et al. (2002) analyzed its role in forming supramolecular synthons, critical for understanding and designing molecular assemblies in crystal engineering and pharmaceutical formulation (Vishweshwar et al., 2002).
Chemical Synthesis
In chemical synthesis, the acid is an intermediate in various reactions. For example, Sridhar and Palaniappan (1989) utilized it in the preparation of antitubercular drugs, showcasing its importance in pharmaceutical synthesis (Sridhar & Palaniappan, 1989).
Water Cluster Formation in Metal-Organic Frameworks
Ghosh and Bharadwaj (2004) investigated its role in forming unique water clusters within metal-organic frameworks, essential for materials science and catalysis research (Ghosh & Bharadwaj, 2004).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Zukünftige Richtungen
A new series of alkaline-earth-metal based coordination polymers were synthesized using a pyrazine-2,5-dicarboxylic acid (2,5-H2pzdc) ligand under hydrothermal conditions . These compounds show a variety of structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions . This suggests potential future directions in the study and application of Pyrazine-2,6-dicarboxylic Acid.
Eigenschaften
IUPAC Name |
pyrazine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUNVYOABLSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469283 | |
| Record name | Pyrazine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,6-dicarboxylic Acid | |
CAS RN |
940-07-8 | |
| Record name | Pyrazine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The crystals of the pyrazine-2,6-dicarboxylic acid dihydrate [C 4 H 2 N 2 (COOH) 2 ]·2H 2 O or H 2 (2,6-PZDC)] crystallize in the monoclinic system, space group C2/m. Their …
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
